4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methylbenzaldehyde with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under reflux conditions to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The triazole ring is known to interact with metal ions, which can play a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar biological activities.
Benzylideneamino derivatives: Compounds with similar structural features and biological properties.
Thiocarbohydrazide derivatives: Compounds with similar reactivity and applications.
Uniqueness
4-((2-Methylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring, benzylideneamino group, and thiol functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
478256-39-2 |
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Molecular Formula |
C17H16N4S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4S/c1-12-6-5-9-14(10-12)16-19-20-17(22)21(16)18-11-15-8-4-3-7-13(15)2/h3-11H,1-2H3,(H,20,22)/b18-11+ |
InChI Key |
SGNSXXKVXUUDCY-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C |
Origin of Product |
United States |
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